disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium
Description
The compound disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium is a sodium salt combining a monoglyceride (2,3-dihydroxypropyl octadec-9-enoate) with a phosphate group. Structurally, it features:
- A glycerol backbone esterified with oleic acid (C18:1, Δ9) at the 1-position.
- A phosphate group (dioxido(oxo)phosphanium) linked to the glycerol moiety.
- Two sodium counterions neutralizing the phosphate group’s charge.
This hybrid structure integrates the amphiphilic properties of monoglycerides with the ionic characteristics of phosphate salts, making it distinct in solubility and reactivity compared to non-ionic monoglycerides or standalone phosphate esters. It has been identified in botanical and pharmacological studies, particularly in traditional medicine extracts (e.g., Coix lacryma-jobi seeds) .
Properties
CAS No. |
208539-93-9 |
|---|---|
Molecular Formula |
C21H40Na2O7P+ |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium |
InChI |
InChI=1S/C21H40O4.2Na.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;;;1-4(2)3/h9-10,20,22-23H,2-8,11-19H2,1H3;;;(H,1,2,3)/q;2*+1;/p-1 |
InChI Key |
IWKSRYMZIVKGAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O.[O-][P+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the introduction of a phosphonium group. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. The final step involves the addition of disodium phosphate to introduce the phosphonium group .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts and automated systems to control temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The phosphonium group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups on the glycerol backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Phosphine derivatives.
Substitution: Alkylated glycerol derivatives.
Scientific Research Applications
Disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying membrane phospholipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers and stabilizers for various industrial processes.
Mechanism of Action
The mechanism of action of disodium;2,3-dihydroxypropyl octadec-9-enoate;dioxido(oxo)phosphanium involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and affecting membrane fluidity and permeability. The phosphonium group can interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness is highlighted through comparisons with analogs in molecular structure, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Note: The molecular formula and weight are inferred based on structural components from .
Structural Differentiation
- Fatty Acid Chain Variation: Unlike the target compound, analogs such as 2,3-dihydroxypropyl octadec-9,12-dienoate (C18:2) and 2,3-dihydroxypropyl palmitate (C16) feature different saturation levels and chain lengths, altering their hydrophobicity and melting points .
- Phosphate Group Presence: The addition of a phosphate group and sodium ions distinguishes the target compound from non-ionic monoglycerides. For example, 1-monoolein (C21H40O4) lacks ionic interactions, reducing its water solubility compared to the phosphorylated derivative .
- Stereochemistry: The (2R)- and (2S)-isomers of 2,3-dihydroxypropyl octadec-9-enoate (evident in X-ray diffraction studies) influence molecular packing and biological receptor binding, a feature critical in enzymatic interactions .
Physicochemical Properties
- Solubility: The sodium phosphate group enhances water solubility, whereas non-ionic monoglycerides (e.g., 1-monoolein) are predominantly lipid-soluble. Sodium tetraphosphate (Na6P4O13) exhibits even higher solubility due to its polymeric structure but lacks the lipid-compatible fatty acid chain .
- Thermal Stability: Phosphorylated derivatives generally exhibit higher thermal stability than non-ionic monoglycerides due to ionic cross-linking .
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